2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid
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Description
2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid is a useful research compound. Its molecular formula is C40H66N14O9 and its molecular weight is 887 g/mol. The purity is usually 95%.
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Scientific Research Applications
Computational Peptidology
Computational peptidology, aided by conceptual density functional theory, explores the molecular properties and structures of new antifungal tripeptides, focusing on their amino acid sequences. This approach predicts pKa values with great accuracy, aiding the drug design process by identifying molecular active sites and bioactivity scores for antifungal peptides (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Antimetabolite Synthesis
The synthesis of N5-hydroxy-2-methylornithine and N5-hydroxy-2-methylarginine demonstrates the chemical manipulation of 2-amino-5-hydroxy-2-methylpentanoic acid to produce compounds with potential antimicrobial properties (Maehr & Leach, 1978).
Structural Analysis of Peptides
Crystal structure analysis of peptides containing the complex moiety 2-amino-3-(1H-indol-3-yl)propanoic acid provides insights into their molecular geometry and hydrogen bonding, crucial for understanding their reactivity and interaction with biological targets (Li, Liang, & Tai, 2009).
Catalytic Dehydration Studies
Research on vapor-phase catalytic dehydration of 5-amino-1-pentanol over rare earth oxides highlights the conversion of amino alcohols to unsaturated amines, showcasing the chemical versatility of compounds with related structures in catalysis and synthesis (Ohta, Yamada, & Sato, 2016).
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H66N14O9/c1-21(2)15-25(41)33(58)50-27(11-7-13-46-39(42)43)35(60)51-28(12-8-14-47-40(44)45)36(61)53-30(17-23-18-48-26-10-6-5-9-24(23)26)37(62)54-31(20-55)38(63)52-29(16-22(3)4)34(59)49-19-32(56)57/h5-6,9-10,18,21-22,25,27-31,48,55H,7-8,11-17,19-20,41H2,1-4H3,(H,49,59)(H,50,58)(H,51,60)(H,52,63)(H,53,61)(H,54,62)(H,56,57)(H4,42,43,46)(H4,44,45,47) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFGAYLGJZPYIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H66N14O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501001105 |
Source
|
Record name | N-[17-Amino-11,14-bis(3-carbamimidamidopropyl)-1,4,7,10,13,16-hexahydroxy-5-(hydroxymethyl)-8-[(1H-indol-3-yl)methyl]-19-methyl-2-(2-methylpropyl)-3,6,9,12,15-pentaazaicosa-3,6,9,12,15-pentaen-1-ylidene]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501001105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
887.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80224-16-4 |
Source
|
Record name | N-[17-Amino-11,14-bis(3-carbamimidamidopropyl)-1,4,7,10,13,16-hexahydroxy-5-(hydroxymethyl)-8-[(1H-indol-3-yl)methyl]-19-methyl-2-(2-methylpropyl)-3,6,9,12,15-pentaazaicosa-3,6,9,12,15-pentaen-1-ylidene]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501001105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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